molecular formula C4H13B2N B3395179 Bis(dimethylboryl)amine CAS No. 19163-14-5

Bis(dimethylboryl)amine

Cat. No.: B3395179
CAS No.: 19163-14-5
M. Wt: 96.78 g/mol
InChI Key: QMXWBZHPHDXXMD-UHFFFAOYSA-N
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Description

Bis(dimethylboryl)amine is an organoboron compound with the molecular formula C4H13B2N It is characterized by the presence of two dimethylboryl groups attached to a central nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(dimethylboryl)amine typically involves the reaction of dimethylborane with ammonia or primary amines under controlled conditions. One common method is the reaction of dimethylborane with ammonia in an inert solvent such as tetrahydrofuran (THF) at low temperatures. The reaction proceeds as follows:

2(CH3)2BH+NH3(CH3)2BNHB(CH3)2+H22(CH_3)_2B-H + NH_3 \rightarrow (CH_3)_2B-NH-B(CH_3)_2 + H_2 2(CH3​)2​B−H+NH3​→(CH3​)2​B−NH−B(CH3​)2​+H2​

This reaction requires careful control of temperature and solvent to ensure the formation of the desired product without side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Bis(dimethylboryl)amine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form boron-nitrogen compounds with higher oxidation states.

    Reduction: Reduction reactions can convert this compound to simpler boron-containing compounds.

    Substitution: The dimethylboryl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or oxygen can be used to oxidize this compound.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed for reduction reactions.

    Substitution: Substitution reactions often require catalysts such as transition metals and specific reaction conditions like elevated temperatures or pressures.

Major Products Formed

The major products formed from these reactions include various boron-nitrogen compounds, such as boron amides and boron nitrides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Bis(dimethylboryl)amine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a precursor for the synthesis of boron-containing polymers and materials with unique electronic and optical properties.

    Biology: The compound is investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

    Medicine: Research is ongoing to explore its role in drug delivery systems and as a component in pharmaceuticals.

    Industry: this compound is utilized in the production of advanced materials, such as boron-doped semiconductors and high-performance ceramics.

Mechanism of Action

The mechanism of action of bis(dimethylboryl)amine involves its interaction with molecular targets through the formation of boron-nitrogen bonds. These interactions can influence various biochemical pathways and cellular processes. For example, in BNCT, this compound delivers boron atoms to cancer cells, which are then irradiated with neutrons to produce high-energy alpha particles that selectively destroy the cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Dimethylamine: A simpler amine with two methyl groups attached to nitrogen.

    Trimethylborane: A boron compound with three methyl groups attached to boron.

    Borazine: A boron-nitrogen compound with a cyclic structure.

Uniqueness

Bis(dimethylboryl)amine is unique due to its dual dimethylboryl groups, which confer distinct chemical reactivity and potential for diverse applications. Unlike simpler amines or boron compounds, this compound combines the properties of both boron and nitrogen, making it a versatile compound in various fields of research and industry.

Properties

IUPAC Name

[(dimethylboranylamino)-methylboranyl]methane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H13B2N/c1-5(2)7-6(3)4/h7H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMXWBZHPHDXXMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C)(C)NB(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H13B2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60499577
Record name N-(Dimethylboranyl)-1,1-dimethylboranamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60499577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

96.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19163-14-5
Record name N-(Dimethylboranyl)-1,1-dimethylboranamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60499577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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